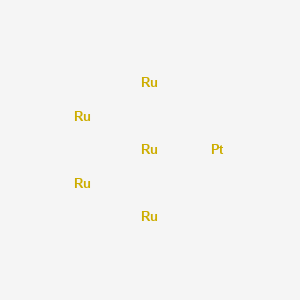
Platinum--ruthenium (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–ruthenium (1/5) is a bimetallic compound composed of platinum and ruthenium in a 1:5 ratio. This compound is part of the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. Platinum–ruthenium (1/5) is particularly notable for its applications in catalysis, especially in fuel cells and hydrogen evolution reactions, due to its high efficiency and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum–ruthenium (1/5) typically involves various methods, including impregnation, polyol, modified polyol, and microwave-assisted modified polyol methods . These methods aim to produce nanoparticles with uniform composition, narrow size distribution, and high dispersion on carbon supports. The microwave-assisted modified polyol method has been found to produce the most electrochemically active platinum–ruthenium electrocatalyst .
Industrial Production Methods
Industrial production of platinum–ruthenium (1/5) often involves surfactant-free synthesis methods. These methods allow for the production of highly active electrocatalysts with nanoparticles of less than 2 nm in size, characterized by ultranarrow size and uniform spatial distributions over the support surface . This approach ensures high electrochemical surface area and activity in methanol electrooxidation reactions.
Chemical Reactions Analysis
Types of Reactions
Platinum–ruthenium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in the hydrogen evolution reaction (HER), where it acts as an electrocatalyst .
Common Reagents and Conditions
Common reagents used in reactions involving platinum–ruthenium (1/5) include hydrogen, oxygen, and various acids and bases. The conditions for these reactions often involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products
The major products formed from reactions involving platinum–ruthenium (1/5) include hydrogen gas in the case of HER and various organic compounds in methanol oxidation reactions .
Scientific Research Applications
Platinum–ruthenium (1/5) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of platinum–ruthenium (1/5) involves its ability to facilitate electron transfer reactions. In the context of hydrogen evolution reactions, it adsorbs hydrogen atoms and facilitates their combination to form hydrogen gas . In anticancer applications, ruthenium complexes induce apoptosis via mitochondrial pathways and are effective against cisplatin-resistant tumor cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other platinum group metal complexes such as platinum–iridium, platinum–palladium, and ruthenium–iridium .
Uniqueness
Platinum–ruthenium (1/5) is unique due to its high catalytic efficiency and stability, making it particularly suitable for applications in fuel cells and hydrogen evolution reactions. Its ability to induce apoptosis in cancer cells with lower side effects compared to traditional platinum-based drugs also sets it apart .
Conclusion
Platinum–ruthenium (1/5) is a versatile compound with significant applications in catalysis, medicine, and industry. Its unique properties and high efficiency make it a valuable material for scientific research and industrial applications.
Properties
CAS No. |
210709-74-3 |
|---|---|
Molecular Formula |
PtRu5 |
Molecular Weight |
700.4 g/mol |
IUPAC Name |
platinum;ruthenium |
InChI |
InChI=1S/Pt.5Ru |
InChI Key |
ZUIJNFZOEOLZRX-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
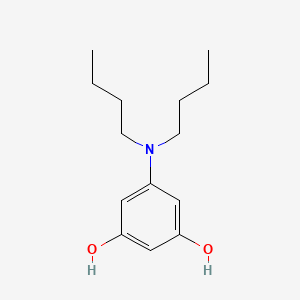
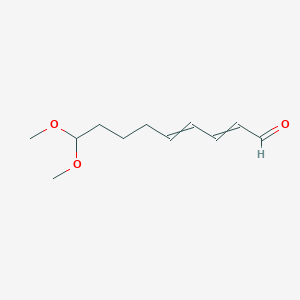
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)

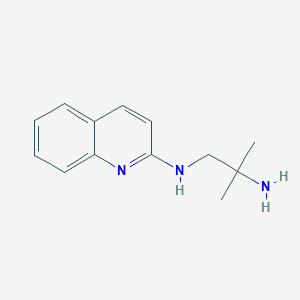
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
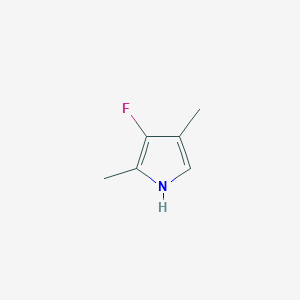
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
